molecular formula C14H20O2 B3156160 1-(Adamantan-1-yl)butane-1,3-dione CAS No. 82094-52-8

1-(Adamantan-1-yl)butane-1,3-dione

Cat. No.: B3156160
CAS No.: 82094-52-8
M. Wt: 220.31 g/mol
InChI Key: WXIPGNOIXHPGGJ-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)butane-1,3-dione is an organic compound with the molecular formula C14H20O2. It is characterized by the presence of an adamantane moiety attached to a butane-1,3-dione structure. Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and unique three-dimensional structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Adamantan-1-yl)butane-1,3-dione can be synthesized through several methods. One common approach involves the alkylation of adamantane derivatives. For instance, the reaction of 1-bromoadamantane with butane-1,3-dione in the presence of a base can yield the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the dione to corresponding alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Adamantan-1-yl)butane-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(Adamantan-1-yl)butane-1,3-dione is unique due to its specific combination of the adamantane moiety and the butane-1,3-dione structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

1-(1-adamantyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-9(15)2-13(16)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIPGNOIXHPGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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